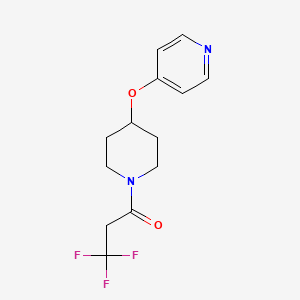

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Description

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a trifluoromethyl group, a pyridinyl group, and a piperidinyl group

Properties

IUPAC Name |

3,3,3-trifluoro-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)9-12(19)18-7-3-11(4-8-18)20-10-1-5-17-6-2-10/h1-2,5-6,11H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWBZQXIPCCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with a suitable halogenated compound to introduce the pyridin-4-yloxy group.

Introduction of the trifluoromethyl group: This step involves the reaction of the piperidinyl intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

Final coupling reaction: The final step involves coupling the intermediate with a suitable carbonyl compound to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridinyl ether oxygen serve as potential sites for nucleophilic substitution. For example:

-

Piperidine ring substitution : The piperidine nitrogen can undergo alkylation or acylation reactions. In analogs, substitutions with propynyl or benzyl groups have been documented to modulate biological activity .

-

Pyridinyl ether cleavage : The pyridin-4-yloxy group may participate in SNAr (nucleophilic aromatic substitution) under acidic or basic conditions, though electron-withdrawing effects from the trifluoromethyl group could influence reaction rates .

Ketone Reactivity

The trifluoromethyl ketone moiety is highly electrophilic, enabling:

-

Reduction : Conversion to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Grignard or Organometallic Additions : Formation of tertiary alcohols via nucleophilic attack on the carbonyl carbon .

-

Condensation Reactions : Formation of hydrazones or semicarbazones with hydrazines or urea derivatives, useful in crystallography or bioactivity studies.

Electrophilic Aromatic Substitution

The pyridine ring can undergo electrophilic substitution at the 3-position (meta to the ether oxygen). Reported modifications include:

-

Halogenation : Introduction of bromine or chlorine using Br₂/FeBr₃ or Cl₂/FeCl₃ .

-

Nitration : Limited by the electron-withdrawing nature of the trifluoromethyl group but feasible under strong nitrating conditions .

Cross-Coupling Reactions

The pyridinyloxy group facilitates coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at the pyridine ring .

-

Buchwald-Hartwig Amination : Introduction of amine substituents via C–N bond formation .

Biological Interactions

While not direct chemical reactions, the compound’s interactions with biological targets highlight its reactivity:

-

The trifluoromethyl ketone acts as a hydrogen-bond acceptor, enhancing binding to enzymes like pyruvate dehydrogenase kinase (PDHK) .

-

The pyridinyl ether participates in π-π stacking with aromatic residues in protein active sites, as seen in PDHK inhibitors .

Stability and Degradation

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a selective ligand for various receptors. Notably, fluorinated compounds often exhibit enhanced pharmacokinetic properties due to their altered lipophilicity and metabolic stability. Research indicates that fluorination can significantly reduce the pKa of compounds, improving oral absorption and bioavailability .

Cancer Therapeutics

A study highlighted the role of similar fluorinated piperidine derivatives in targeting cancer pathways. The incorporation of trifluoromethyl groups has been linked to improved selectivity and potency against specific cancer cell lines. Such modifications can enhance the efficacy of compounds in inhibiting tumor growth .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems. Compounds with similar piperidine frameworks have shown promise as selective serotonin receptor ligands, which are crucial in managing conditions like depression and anxiety .

Case Study 1: Selective Serotonin Receptor Ligands

Research involving fluorinated piperidine derivatives demonstrated their ability to selectively bind to serotonin receptors with high affinity. This study provided insights into the structure-activity relationships necessary for developing effective antidepressants .

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds structurally related to 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. These findings support further exploration into the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridinyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

3,3,3-Trifluoro-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one: This compound has a similar structure but with the pyridinyl group at a different position, which may affect its chemical and biological properties.

3,3,3-Trifluoro-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: Another similar compound with the pyridinyl group at a different position, leading to potential differences in reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS No. 2034577-07-4) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N2O2, with a molecular weight of 288.27 g/mol. The compound features a trifluoromethyl group and a pyridine moiety linked through a piperidine ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3N2O2 |

| Molecular Weight | 288.27 g/mol |

| CAS Number | 2034577-07-4 |

| Purity | ≥98% |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related piperidine derivatives has shown promising results against MCF-7 breast cancer cells using the MTT assay, demonstrating high cytotoxicity compared to standard treatments like Tamoxifen .

Case Study: Cytotoxicity Evaluation

In a comparative study, several piperidine-based compounds were synthesized and tested for their anticancer activity. The results indicated that the presence of fluorinated groups enhanced the cytotoxic effects on cancer cells. Specifically, compounds with similar structural motifs exhibited IC50 values in the low micromolar range against MCF-7 cells .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer metabolism. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a critical role in regulating cellular energy metabolism by controlling the conversion of pyruvate to acetyl-CoA . This inhibition can lead to decreased lactate production and altered metabolic pathways in cancer cells.

Pharmacological Profile

In addition to its anticancer properties, this compound may exhibit other pharmacological effects:

Neuropharmacological Effects

Fluorinated piperidine derivatives are known to interact with neurotransmitter systems. Research indicates that modifications in the piperidine structure can influence receptor affinity and selectivity for serotonin and dopamine receptors . This suggests potential applications in treating neuropsychiatric disorders.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds. The presence of fluorine atoms often enhances lipophilicity and membrane permeability, which can improve antimicrobial efficacy against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.